molecular formula C22H26N2O3 B448359 5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid CAS No. 354551-52-3

5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid

Cat. No. B448359
M. Wt: 366.5g/mol
InChI Key: IQOBXVCYTLTYJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid is a chemical compound with the molecular formula C22H28N2O2 . It is structurally similar to 1-benzhydryl-4-(2- , which is known to have biological activities .


Molecular Structure Analysis

The molecular structure of 5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid consists of a benzhydryl group attached to a piperazine ring, which is further connected to a pentanoic acid group . The compound has a molecular weight of 310.4 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid include a molecular weight of 310.4 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . The compound also has a topological polar surface area of 43.8 Ų .

Scientific Research Applications

Anticancer Potential

A study synthesized N-benzhydrylpiperazine clubbed with 1,3,4-oxadiazoles, demonstrating significant anticancer activity against HeLa cancer cells. Compound 4d, in particular, exhibited potent inhibition of cell proliferation through inducing apoptosis via the oxidative stress-mediated mitochondrial pathway (Khanam et al., 2018).

Synthetic Applications

Research into the synthesis of isotopomers of 5-aminolevulinic acid, a precursor in the biosynthesis of biologically active porphyrins, described a simple scheme to prepare any isotopomer of 5-aminolevulinic acid with high yield. This approach underscores the compound's role in the synthesis of critical biological molecules (Shrestha‐Dawadi & Lugtenburg, 2003).

Chemical Synthesis and Structural Studies

Another study focused on the synthesis of saturated heterocycles by reacting 4-oxopentanoic acid with (bi)cyclic amino alcohols, leading to the formation of compounds with potential for further pharmacological exploration (Kivelä et al., 2003).

Serotonin 5-HT(1A) Antagonists

Benzodioxanylpiperazine derivatives, including those with a 4-aryl amide substituent, were evaluated for their 5-HT(1A) affinity and antagonist activity. Compound Lecozotan, from this series, showed high affinity and potent antagonist activity, indicating its potential for clinical applications (Childers et al., 2005).

Stereoselective Synthesis

Research on the stereoselective synthesis of (Z)-1-Benzhydryl-4-cinnamylpiperazines via the Wittig Reaction provided insights into the structural manipulation of benzhydrylpiperazine derivatives for potential therapeutic use (Shivprakash & Reddy, 2014).

Future Directions

The future directions for research on 5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, studies could explore its potential biological activities, safety and hazards, and possible applications in various fields .

properties

IUPAC Name

5-(4-benzhydrylpiperazin-1-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-20(12-7-13-21(26)27)23-14-16-24(17-15-23)22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,22H,7,12-17H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOBXVCYTLTYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid

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